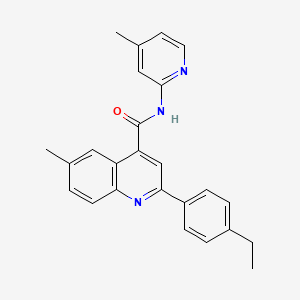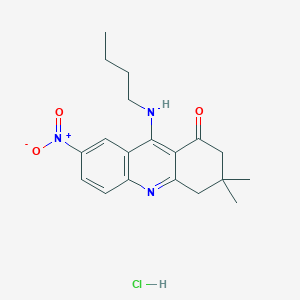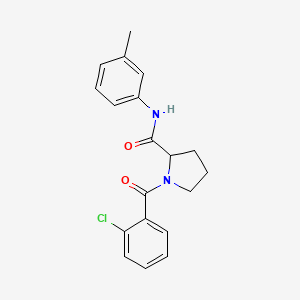
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as EMD-1214063, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first identified as a lead compound in a high-throughput screening campaign and has since been extensively studied for its mechanism of action and therapeutic potential.
作用機序
The exact mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in several types of cancer and is thought to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it has shown efficacy against several types of cancer cells, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective MELK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the efficacy of existing therapies.
合成法
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves several steps, including the reaction of 4-ethylbenzaldehyde with 2-acetylpyridine to form 2-(4-ethylphenyl)-4-methyl-1,2-dihydropyridine. This intermediate is then reacted with 2-chloro-6-methylquinoline-4-carboxylic acid to form the final product, this compound.
科学的研究の応用
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-4-18-6-8-19(9-7-18)23-15-21(20-13-16(2)5-10-22(20)27-23)25(29)28-24-14-17(3)11-12-26-24/h5-15H,4H2,1-3H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNYKOEYAGTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)
![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6103772.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6103780.png)
![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)

